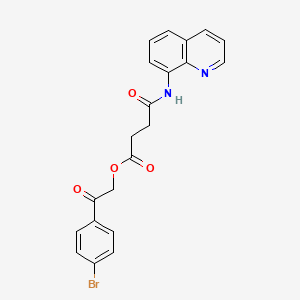![molecular formula C18H20ClNO4S B4705653 N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4705653.png)
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
描述
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves the selective inhibition of PKC family members. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these cellular processes and induce cell death in cancer cells. Additionally, this compound has been shown to modulate glucose uptake and metabolism in adipocytes, potentially contributing to its therapeutic effects in diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death through the activation of apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, potentially through its effects on glucose uptake and metabolism in adipocytes.
实验室实验的优点和局限性
One of the main advantages of N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide for lab experiments is its selective inhibition of PKC family members. This allows researchers to study the specific role of PKC in various cellular processes and diseases. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe candidate for therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its yield and solubility. Additionally, further studies are needed to elucidate the specific role of PKC in various diseases and cellular processes, which could lead to the development of more targeted therapies. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials, which could ultimately lead to its approval as a therapeutic agent.
科学研究应用
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to selectively inhibit PKC, which has been implicated in various diseases, including cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have therapeutic potential for this disease as well.
属性
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQTMSLSFSUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4705575.png)
![1-(4-ethyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4705588.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4705591.png)

![2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
![N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4705617.png)
![8,9-dimethyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705625.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705626.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705632.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B4705656.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4705668.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)